molecular formula C14H11NO4 B6353580 (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 1373947-44-4

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6353580
CAS No.: 1373947-44-4
M. Wt: 257.24 g/mol
InChI Key: WLNTYOSIXMERDL-VOTSOKGWSA-N
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Description

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 5-methylfuran-2-yl group at the 1-position and a 3-nitrophenyl moiety at the 3-position. Chalcones of this type are synthesized via Claisen-Schmidt condensation and are studied for their diverse biological activities, including antimicrobial, antifungal, and nonlinear optical properties .

Properties

IUPAC Name

(E)-1-(5-methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10-5-8-14(19-10)13(16)7-6-11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNTYOSIXMERDL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

SolventDielectric ConstantYield (%)Notes
Ethanol24.353Moderate polarity, cost-effective
Methanol32.761Higher enolate stability
Water80.428Poor solubility of reactants

Base Selection

BaseConcentration (%)Yield (%)Side Products
NaOH1053Minimal
KOH1058Saponification of esters
LiOH1049Hygroscopic issues

Purification Techniques

Recrystallization

  • Solvent System : Ethanol/ethyl acetate (3:1 v/v).

  • Purity Post-Recrystallization : 98–99%.

  • Recovery Rate : 85–90%.

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent : Hexane/ethyl acetate (7:3 v/v).

  • Rf Value : 0.5.

Large-Scale Production Considerations

Industrial synthesis requires balancing cost, yield, and environmental impact.

Challenges

  • Microwave Scaling : Limited reactor designs for batch processing >1 kg.

  • Solvent Recovery : Ethanol distillation for reuse reduces waste.

  • Exothermicity : Requires controlled addition of base to prevent runaway reactions.

Economic Analysis

ParameterCost per kg (USD)
Raw Materials120
Energy (Microwave)30
Labor50
Total 200

Spectroscopic Validation

Key spectral data confirm structure and purity:

FTIR (cm⁻¹)

  • 1680 (C=O stretch).

  • 1520 (asymmetric NO₂ stretch).

  • 1602 (C=C vinyl).

¹H NMR (400 MHz, CDCl₃)

  • δ 8.1 (d, J = 16.4 Hz, 1H, CO–CH=).

  • δ 7.58 (d, J = 9.4 Hz, 2H, Ar–H).

  • δ 2.41 (s, 3H, CH₃) .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amino derivatives and hydroxylated products.

    Substitution: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their diverse biological activities. The specific applications of (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one include:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : The ability to inhibit enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Activity : The compound can scavenge free radicals, thus protecting cells from oxidative damage and contributing to its potential use in cancer therapy.

Organic Synthesis

This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various substituents, leading to derivatives with enhanced biological or chemical properties.

Materials Science

In materials science, this compound can be utilized in developing new materials with specific chemical properties, such as dyes and polymers. Its ability to undergo various chemical reactions makes it suitable for creating functionalized materials.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) investigated the anti-inflammatory mechanisms of this chalcone derivative. The study demonstrated that it effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Mechanism of Action

The mechanism of action of (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aryl Group Variations
  • (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (LabMol-67): This analog replaces the 5-methylfuran group with a 4-(piperidin-1-yl)phenyl substituent. LabMol-67 exhibits a melting point of 181°C and 99.97% HPLC purity, suggesting enhanced crystallinity compared to furan-containing analogs.
  • (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one :
    Substitution with a hydroxy-trimethoxyphenyl group increases hydrogen-bonding capacity, which correlates with antibacterial activity against Staphylococcus aureus and Escherichia coli. This contrasts with the methylfuran analog, where hydrophobic interactions dominate .

Heterocyclic Ring Modifications
  • (2E)-1-(5-Methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one (Compound 13a) :
    Replacing the furan with a pyrazine ring introduces nitrogen atoms, altering electronic properties. Pyrazine derivatives often exhibit redshifted UV-Vis absorption due to increased conjugation, which could enhance photophysical applications .

  • This compound has a molecular weight of 273.31 and 95% purity, comparable to the methylfuran analog .
Antimicrobial and Antibiotic Potentiation
  • (2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Compound 10) :
    Exhibits potent antifungal activity against Trychophyton rubrum (MIC = 0.07 µg/mL), likely due to the electron-withdrawing nitro group enhancing membrane penetration. The methylfuran analog’s activity may differ due to reduced polarity .

Antifungal Properties

Chalcones with nitro groups at the 3-position, such as LabMol-67, demonstrate broad-spectrum antifungal activity. The methylfuran analog’s lipophilic furan moiety may improve fungal cell membrane interaction .

Physical and Electronic Properties

Melting Points and Purity
Compound Melting Point (°C) Purity (%) Reference
LabMol-67 181 99.97
(2E)-3-(5-Methylthiophen-2-yl) analog N/A 95.0
(2E)-1-(5-Methylfuran-2-yl) target Data not provided N/A
Nonlinear Optical (NLO) Properties
  • (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp.1) : Exhibits strong NLO activity due to the nitro group’s electron-withdrawing effect and the conjugated π-system. The methylfuran analog’s furan ring may further enhance hyperpolarizability .

Biological Activity

The compound (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one , commonly referred to as a chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C14H11NO4C_{14}H_{11}NO_{4} with a molecular weight of approximately 257.24 g/mol. The compound features a furan ring substituted with a methyl group and a nitrophenyl group attached to a propenone moiety, which contributes to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The nitrophenyl group is known to participate in electron transfer reactions, while the furan moiety can engage with hydrophobic pockets in proteins, influencing specific biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Chalcones have been reported to demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chalcones exhibit IC50 values in the low micromolar range against cancer cells such as L1210 and KB .
  • Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Chalcones are recognized for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

A study investigating the cytotoxic effects of several chalcone derivatives found that this compound exhibited promising results against human cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against L1210 cells (IC50 ~ 10 µM)
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of TNF-alpha production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(5-Methylfuran-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The Claisen-Schmidt condensation is widely used for synthesizing α,β-unsaturated ketones. For example, a mixture of 5-methylfuran-2-carbaldehyde and 3-nitroacetophenone in ethanol with catalytic acid (e.g., thionyl chloride) can yield the target compound. Solvent choice (e.g., ethanol) and temperature control (60–80°C) are critical for minimizing side reactions. Yield optimization (~75–85%) is achievable via stepwise addition of reactants and refluxing for 6–8 hours .
  • Purity : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials. Purity >95% is confirmed by HPLC or melting point analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Spectroscopy : FT-IR confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups. UV-Vis spectroscopy identifies π→π* transitions in the α,β-unsaturated system (~300–350 nm) .
  • Crystallography : Single-crystal X-ray diffraction (XRD) reveals the (2E)-configuration, dihedral angles between aromatic rings (~15–25°), and non-classical C-H···O/N interactions (bond lengths: 3.146–3.487 Å) that stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

  • DFT Analysis : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV), indicating charge-transfer potential. Electrostatic potential maps highlight electrophilic regions (nitro group) and nucleophilic sites (furan oxygen) .
  • Reactivity : Mulliken charge distribution predicts reactivity toward nucleophilic attack at the carbonyl carbon. Transition state modeling elucidates keto-enol tautomerization pathways under acidic conditions .

Q. What strategies resolve contradictions in reported bioactivity data, such as antimicrobial efficacy variations across studies?

  • Experimental Variables : Discrepancies arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), compound purity, and solvent systems (DMSO vs. aqueous). For example, MIC values against E. coli range from 12.5–50 µg/mL depending on solvent polarity .
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) alters hydrophobicity and membrane permeability. Quantitative SAR (QSAR) models correlate logP values with antimicrobial potency .

Q. What is the role of non-classical C-H···O/N interactions in stabilizing the molecular structure, and how do they influence physicochemical properties?

  • Crystal Packing : XRD data show that C-H···O interactions (3.146 Å) between the nitro group and methylfuran stabilize the lattice, reducing thermal motion and enhancing melting point (~180–185°C). C-H···N interactions (3.487 Å) contribute to planarity deviations (<5°) .
  • Solubility : These interactions reduce solubility in polar solvents (e.g., water) but improve stability in DMSO, making the compound suitable for in vitro assays .

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